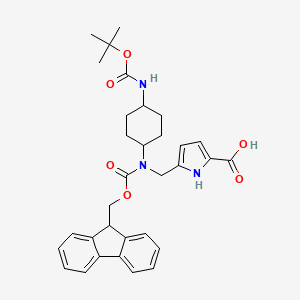

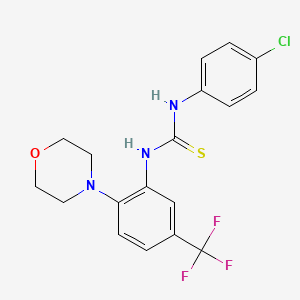

![molecular formula C21H25N5O3 B2840712 1,3-Benzodioxol-5-yl-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone CAS No. 941876-42-2](/img/structure/B2840712.png)

1,3-Benzodioxol-5-yl-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1,3-Benzodioxol-5-yl-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone” is a complex organic molecule. It contains a 1,3-benzodioxole moiety, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . Many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals .

Scientific Research Applications

Molecular Interactions and Binding Mechanisms

Research on similar compounds has focused on understanding their molecular interactions and binding mechanisms with specific receptors. For example, studies on antagonists and agonists of the CB1 cannabinoid receptor have elucidated the conformational changes and binding interactions involved. These insights contribute to the broader understanding of receptor-ligand interactions, potentially informing the design of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Synthesis and Antimicrobial Activity

The synthesis of pyridine derivatives and their subsequent evaluation for antimicrobial activity highlights the potential of such compounds in the development of new antimicrobial agents. These studies involve the preparation of various derivatives and assessing their efficacy against bacteria and fungi, offering a pathway for the discovery of new drugs (Patel et al., 2011).

Pharmacokinetics and Metabolism

Investigations into the pharmacokinetics and metabolism of compounds with similar structures provide essential information on their absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies are crucial for understanding the therapeutic potential and safety profile of new drug candidates (Sharma et al., 2012).

Analytical Techniques and Quality Control

Research on the development of analytical techniques, such as nonaqueous capillary electrophoresis, for the separation and analysis of imatinib mesylate and related substances, underscores the importance of analytical methods in ensuring the purity and quality of pharmaceutical compounds. This research area is vital for the regulatory compliance and safety of drug products (Ye et al., 2012).

Mechanism of Action

Target of Action

Similar compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Compounds with similar structures have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cancer cells.

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar cytotoxic effects, leading to the death of cancer cells.

properties

IUPAC Name |

1,3-benzodioxol-5-yl-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-15-12-19(24-6-2-3-7-24)23-21(22-15)26-10-8-25(9-11-26)20(27)16-4-5-17-18(13-16)29-14-28-17/h4-5,12-13H,2-3,6-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRUBOXQXHALBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Cyclopropylcarbamoyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2840632.png)

![1-{[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2840636.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2840639.png)

![(2E)-3-[4-Methoxy-3-(morpholin-4-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2840645.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2840650.png)

![2-bromo-N-(3-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)pyridine-4-carboxamide](/img/structure/B2840652.png)